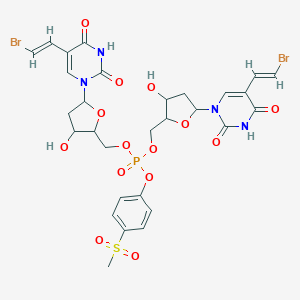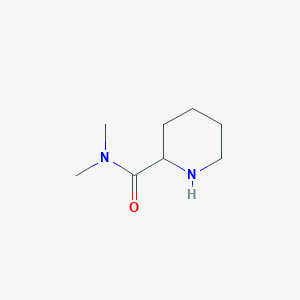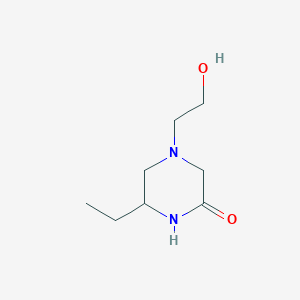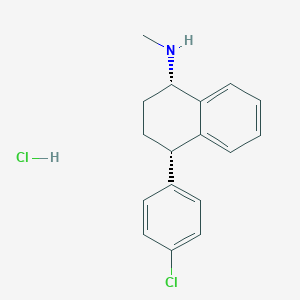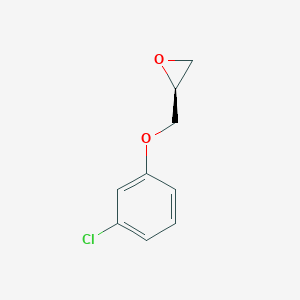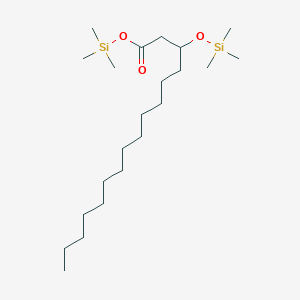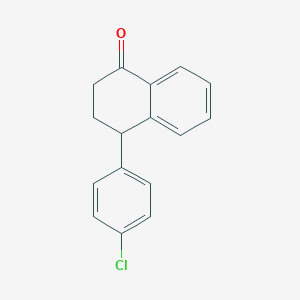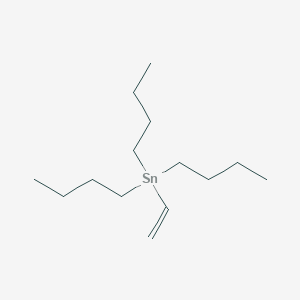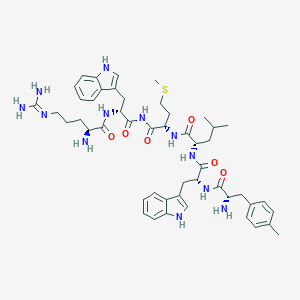
Substance P (6-11), arg(6)-trp(7,9)-Me-phe(8)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Substance P (6-11), arg(6)-trp(7,9)-Me-phe(8)-, commonly known as SP, is a neuropeptide that plays a crucial role in the transmission of pain signals in the body. SP is synthesized by the nervous system and is involved in various physiological and pathological processes, including inflammation, neurogenic inflammation, and nociception.
Mecanismo De Acción
SP exerts its effects by binding to the neurokinin-1 receptor (NK1R), which is a G protein-coupled receptor. Binding of SP to NK1R activates a series of intracellular signaling pathways, leading to the release of neurotransmitters and neuropeptides involved in pain perception and inflammation.
Efectos Bioquímicos Y Fisiológicos
SP has a wide range of biochemical and physiological effects, including pain perception, inflammation, vasodilation, and smooth muscle contraction. SP also plays a role in the regulation of immune cell function and has been shown to modulate the release of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SP is a useful tool in laboratory experiments due to its ability to induce pain and inflammation. SP can be used to study the mechanisms of pain perception and inflammation and to test the efficacy of potential analgesic and anti-inflammatory drugs. However, SP has limitations in that it is not a specific agonist for the NK1R and can activate other receptors, leading to off-target effects.
Direcciones Futuras
Future research on SP is focused on developing more specific agonists and antagonists for the NK1R, which could lead to the development of new analgesic and anti-inflammatory drugs. Additionally, research is focused on understanding the role of SP in the regulation of immune cell function and its potential as a therapeutic target in cancer. Finally, research is focused on understanding the role of SP in the pathophysiology of chronic pain conditions and developing new treatments for these conditions.
Métodos De Síntesis
SP is a peptide composed of 11 amino acids, and its synthesis involves a series of chemical reactions. The most commonly used method for synthesizing SP is solid-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The final product is purified by chromatography techniques, such as high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
SP has been extensively studied in various fields of scientific research. In neuroscience, SP is involved in pain perception and has been implicated in the pathophysiology of chronic pain conditions. SP has also been studied in the context of inflammation, where it plays a role in the recruitment of immune cells to the site of inflammation. Additionally, SP has been studied in the field of cancer research, where it has been shown to promote tumor growth and metastasis.
Propiedades
Número CAS |
129244-81-1 |
|---|---|
Nombre del producto |
Substance P (6-11), arg(6)-trp(7,9)-Me-phe(8)- |
Fórmula molecular |
C49H66N12O6S |
Peso molecular |
951.2 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-amino-3-(4-methylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C49H66N12O6S/c1-28(2)22-40(60-47(66)41(24-31-26-55-37-13-7-5-10-33(31)37)59-44(63)36(51)23-30-17-15-29(3)16-18-30)46(65)57-39(19-21-68-4)45(64)61-48(67)42(25-32-27-56-38-14-8-6-11-34(32)38)58-43(62)35(50)12-9-20-54-49(52)53/h5-8,10-11,13-18,26-28,35-36,39-42,55-56H,9,12,19-25,50-51H2,1-4H3,(H,57,65)(H,58,62)(H,59,63)(H,60,66)(H4,52,53,54)(H,61,64,67)/t35-,36-,39-,40-,41+,42+/m0/s1 |
Clave InChI |
XYWLXVYDTHKSAT-ZZDDQDSOSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N)N |
SMILES |
CC1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N)N |
SMILES canónico |
CC1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N)N |
Otros números CAS |
129244-81-1 |
Sinónimos |
(Arg(6),Trp(7,9),N-MePhe(8))-substance P(6-11) 6-Arg-7,9-Trp-8-Me-Phe-substance P (6-11) 6-arginyl-7,9-tryptophyl-8-methylphenylalanine-substance P (6-11) AntG Arg(6)-D-Trp(7,9)-MePhe(8)-SP(6-11) SP-ANT substance P (6-11), Arg(6)-Trp(7,9)-Me-Phe(8)- substance P (6-11), arginyl(6)-tryptophyl(7,9)-methylphenylalanine(8)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



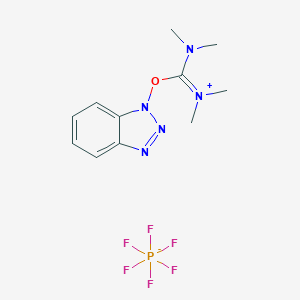
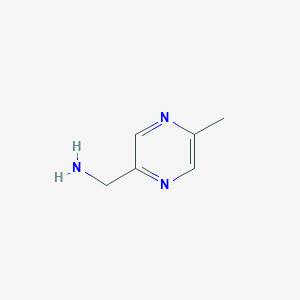

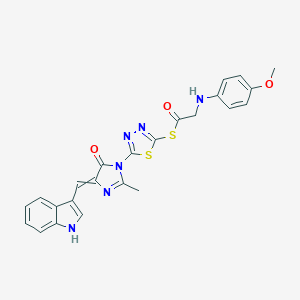
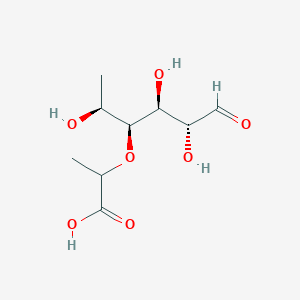
![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)
